molecular formula C13H13NO2S B8619607 Pyridine, 2-[[(2-methylphenyl)methyl]sulfinyl]-, 1-oxide CAS No. 60264-21-3

Pyridine, 2-[[(2-methylphenyl)methyl]sulfinyl]-, 1-oxide

Cat. No. B8619607
CAS RN: 60264-21-3
M. Wt: 247.31 g/mol
InChI Key: SQZYYVDMXDGIKX-UHFFFAOYSA-N
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Patent
US04120692

Procedure details

To a vigorously stirred solution of 6.9 gm (0.03 mol) of 2-(2-methylphenylmethylthio)pyridine N-oxide in 50 ml of chloroform maintained at 0° to 10° C. is slowly added a solution of 6 gm (0.03 mol) MCPBA (85%) in 100 ml of chloroform. When addition is complete the temperature is allowed to rise to ambient. After sixteen hours the reaction solution is washed up in the manner described in Example 139.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][S:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N+:11]=1[O-:16].C1C=C(Cl)C=C(C(OO)=[O:25])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][S:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N+:11]=1[O-:16])=[O:25]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
CC1=C(C=CC=C1)CSC1=[N+](C=CC=C1)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
WASH
Type
WASH
Details
After sixteen hours the reaction solution is washed up in the manner

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1)CS(=O)C1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.